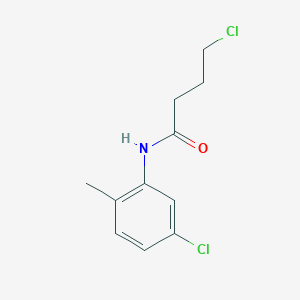![molecular formula C18H14ClF2N3O2 B10905437 1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905437.png)
1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a carboxamide group, a chloromethylphenoxy moiety, and a difluorophenyl group. The presence of these functional groups imparts unique chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate isocyanate or by amidation of a carboxylic acid derivative.
Attachment of the Chloromethylphenoxy Moiety: This step involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form the chloromethylphenoxy intermediate, which is then coupled with the pyrazole derivative.
Incorporation of the Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl and difluorophenyl sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid
- 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
Uniqueness
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H14ClF2N3O2 |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14ClF2N3O2/c1-11-8-13(3-4-14(11)19)26-10-24-7-6-17(23-24)18(25)22-16-5-2-12(20)9-15(16)21/h2-9H,10H2,1H3,(H,22,25) |
InChI Key |
CHPZMWLTNWLDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10905356.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10905373.png)
![N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide](/img/structure/B10905376.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B10905382.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(1-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B10905386.png)
![1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10905388.png)

![Benzene-1,4-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B10905409.png)
![2-(3-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B10905418.png)
![N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905424.png)
![N'-[(E)-phenyl(pyridin-4-yl)methylidene]pentanehydrazide](/img/structure/B10905425.png)
![4-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(dimethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B10905426.png)
![6-methyl-3-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B10905445.png)
![(1E)-1-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(4-bromophenyl)hydrazine](/img/structure/B10905448.png)
